methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate often involves complex reactions. For example, a related compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was synthesized through a two-step process from corresponding indanones and phenyl isothiocyanates, showcasing tubulin polymerization inhibition properties (Minegishi et al., 2015). Another study detailed a novel one-pot synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting the versatility in synthesizing complex molecules (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant insights into the spatial arrangements and electronic properties. For instance, the study of molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene provided valuable information on the impact of substituents on charge distribution and molecular conformation (Kovalevsky et al., 1998).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse and yield compounds with a wide range of properties. For example, aminomethylation reactions with morpholine have been employed to create aminomethylated derivatives under mild conditions, highlighting the reactivity and functional group transformations possible with morpholine-based compounds (Mondal et al., 2017).
Physical Properties Analysis
The physical properties of compounds similar to this compound can be deduced from their crystal structures and intermolecular interactions. Studies on related molecules like methyl 4-(fluorocarbonyl)benzoate reveal how molecular geometry influences physical properties such as melting points and solubility (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of morpholine derivatives are influenced by their structural features. For instance, the presence of morpholine and its interactions with other functional groups in the molecule can affect the compound's acidity, basicity, and susceptibility to undergo various chemical reactions. The synthesis and analysis of compounds like methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provide insights into such chemical behaviors (Kovalenko et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(morpholine-4-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-12(16)10-2-4-11(5-3-10)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYDQTQAKCUZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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